molecular formula C9H8N2OS2 B1277808 8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B1277808
M. Wt: 224.3 g/mol
InChI Key: CCBQZJMTFVOATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,6,8-tetrahydro-4H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound with a unique structure that includes both thiopyrano and thieno rings fused to a pyrimidinone core

Preparation Methods

One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic structure . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

3,5,6,8-tetrahydro-4H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5,6,8-tetrahydro-4H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5,6,8-tetrahydro-4H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, it can bind to the catalytic domain of enzymes like poly-ADP-ribose polymerase (PARP), leading to the inhibition of enzyme activity and subsequent effects on cellular processes . This interaction can result in the disruption of pathways involved in cell proliferation and survival, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar compounds to 3,5,6,8-tetrahydro-4H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one include:

These compounds share structural similarities but differ in their substituents, which can affect their chemical properties and biological activities

Properties

Molecular Formula

C9H8N2OS2

Molecular Weight

224.3 g/mol

IUPAC Name

8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C9H8N2OS2/c12-8-7-5-1-2-13-3-6(5)14-9(7)11-4-10-8/h4H,1-3H2,(H,10,11,12)

InChI Key

CCBQZJMTFVOATD-UHFFFAOYSA-N

Canonical SMILES

C1CSCC2=C1C3=C(S2)N=CNC3=O

Origin of Product

United States

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